Zafirlukast

Übersicht

Beschreibung

Zafirlukast ist ein oral verabreichtes Leukotrien-Rezeptor-Antagonist, das zur chronischen Behandlung von Asthma eingesetzt wird. Es wirkt, indem es die Wirkung von Leukotrienen hemmt, die entzündungsfördernde Mediatoren sind, die an der Pathogenese von Asthma beteiligt sind. This compound wird unter dem Markennamen Accolate vermarktet und wird zur Vorbeugung von Asthmaanfällen und zur Behandlung chronischer Asthmasymptome eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Zafirlukast umfasst mehrere Schritte, darunter die Bildung eines Indol-Kerns, die Sulfonierung und die Carbamathbildung. Die wichtigsten Schritte sind wie folgt:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese-Reaktion synthetisiert.

Sulfonierung: Der Indol-Kern wird mit einem Sulfonylchlorid sulfoniert, um die Sulfonylgruppe einzuführen.

Carbamathbildung: Der letzte Schritt beinhaltet die Bildung einer Carbamathbindung durch die Reaktion des sulfonierten Indols mit einem Carbamathvorläufer

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Einhaltung pharmazeutischer Standards des Endprodukts gewährleisten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Indol-Molekülen.

Reduktion: Reduktionsreaktionen können an der Sulfonylgruppe auftreten und diese in ein Sulfid umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Chlor unter sauren Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroxylierte Derivate von this compound.

Reduktion: Sulfid-Derivate.

Substitution: Halogenierte oder alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Asthma Management

Indications and Mechanism of Action

Zafirlukast is approved for the prophylaxis and chronic treatment of asthma in adults and children aged 5 years and older. It acts as a competitive antagonist of the cysteinyl leukotriene-1 receptor, inhibiting the action of leukotrienes C4, D4, and E4, which are involved in inflammatory responses that lead to bronchoconstriction and airway edema .

Clinical Efficacy

Studies have shown that this compound effectively reduces asthma symptoms, decreases the frequency of exacerbations, and improves lung function metrics such as Forced Expiratory Volume (FEV1). For instance, a study involving children demonstrated significant improvements in FEV1 and reduced nighttime awakenings due to asthma when treated with this compound .

Pharmacokinetics

this compound is rapidly absorbed with peak plasma concentrations reached within 3 hours post-administration. Its bioavailability can be affected by food intake, with a notable reduction observed when taken with meals .

Chronic Urticaria

This compound has been used off-label for managing chronic urticaria (hives). Its anti-inflammatory properties may help alleviate symptoms by blocking leukotriene-mediated pathways that contribute to skin inflammation and itching .

Exercise-Induced Bronchospasm

The drug has also shown efficacy in preventing exercise-induced bronchospasm. By inhibiting bronchoconstriction triggered by physical exertion, this compound helps maintain airway patency during exercise .

Lung Adenocarcinoma

Recent research has identified this compound as a potential therapeutic agent in lung adenocarcinoma treatment. It has been shown to inhibit the proliferation and migration of cancer cells by targeting the TMEM16A ion channel, which is implicated in tumor growth . Preclinical studies have indicated that this compound can significantly reduce tumor size in animal models .

Capsular Contracture Post Breast Surgery

This compound has been explored as a treatment option for capsular contracture following breast augmentation or reconstruction. A study reported that patients receiving this compound showed significant softening of fibrous capsules within 1 to 3 months of treatment, suggesting its potential to modify inflammatory responses associated with this condition .

Chronic Obstructive Pulmonary Disease (COPD)

While primarily indicated for asthma, this compound's role in COPD has been investigated. A study indicated non-significant improvements in lung function among patients with moderate to severe COPD after two weeks of treatment, highlighting its potential as an adjunct therapy in chronic lung diseases .

Case Study: Capsular Contracture

In a clinical series involving patients with Baker class III or IV capsular contracture, treatment with this compound resulted in dramatic softening of the breast capsule after 1 to 3 months of therapy . This suggests that this compound could be beneficial for patients at risk of developing this complication post-surgery.

Case Study: Eosinophilia and Cardiomyopathy

A case series described eight patients who developed a syndrome characterized by pulmonary infiltrates, eosinophilia, and cardiomyopathy while receiving this compound therapy following corticosteroid withdrawal. This highlights the need for careful monitoring when prescribing this compound, particularly in complex cases involving steroid-dependent asthma .

Wirkmechanismus

Zafirlukast exerts its effects by selectively and competitively antagonizing the cysteinyl leukotriene receptors (CysLT1). By blocking the action of leukotrienes D4 and E4, this compound reduces bronchoconstriction, mucus production, and inflammation in the airways. This leads to improved airflow and reduced asthma symptoms .

Vergleich Mit ähnlichen Verbindungen

Montelukast: Another leukotriene receptor antagonist used for asthma management.

Pranlukast: Similar to Zafirlukast, it is used for asthma treatment but has a different chemical structure and pharmacokinetic profile.

Uniqueness of this compound:

Pharmacokinetics: this compound has a longer half-life compared to Montelukast, allowing for sustained action.

Mechanism: While both this compound and Montelukast block leukotriene receptors, this compound has been shown to have additional effects on mitochondrial biogenesis and antiviral activity

This compound stands out due to its unique combination of anti-inflammatory, bronchodilatory, and potential antiviral properties, making it a valuable compound in both clinical and research settings.

Biologische Aktivität

Zafirlukast is a selective leukotriene receptor antagonist (LTRA) primarily used in the management of asthma. Its biological activity extends beyond asthma treatment, showing potential therapeutic effects in various inflammatory conditions and even cancer. This article explores the pharmacodynamics, mechanism of action, clinical applications, and recent research findings related to this compound.

This compound works by selectively antagonizing the cysteinyl leukotriene receptors, particularly CysLT1 and CysLT2. This action inhibits the effects of leukotrienes LTC4, LTD4, and LTE4, which are mediators of inflammation and bronchoconstriction. The inhibition of these pathways results in:

- Bronchodilation : Reducing airway constriction in asthmatic patients.

- Decreased Inflammation : Lowering eosinophilic infiltration and vascular permeability in lung tissues .

In vitro studies have demonstrated that this compound effectively blocks the contractile activity induced by these leukotrienes in airway smooth muscle from both human and animal models .

Pharmacokinetics

This compound exhibits significant plasma protein binding (over 99%), primarily to albumin. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The metabolites formed are less potent than the parent compound, which affects its overall efficacy and safety profile .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% when taken with food |

| Volume of distribution (Vss/F) | ~70 L |

| Clearance (CL/f) | ~20 L/h |

| Primary excretion route | Feces (90%); Urine (10%) |

Asthma Management

This compound is indicated for the prophylaxis and chronic treatment of asthma. Clinical trials have shown that it improves asthma control, reduces exacerbations, and enhances quality of life in patients with mild to moderate asthma .

Atopic Dermatitis

Recent case studies suggest that this compound may alleviate symptoms of atopic dermatitis due to its anti-inflammatory properties. In a reported series involving four patients, significant improvements were observed within weeks of initiating treatment .

Cancer Research

Emerging studies indicate that this compound has potential anti-cancer properties. A study demonstrated that it inhibited the growth of ovarian cancer cell lines and reduced tumor size in xenograft models. When combined with chemotherapeutic agents, this compound significantly enhanced treatment efficacy .

Adverse Effects and Safety Profile

While generally well-tolerated, this compound has been associated with adverse effects such as eosinophilia and pulmonary infiltrates in some patients, particularly those with a history of steroid use . Monitoring for these effects is crucial during treatment.

Case Studies

- Asthma Management : A patient on this compound reported improved peak flow rates and reduced reliance on corticosteroids within two months of therapy initiation.

- Atopic Dermatitis : In a controlled setting, four patients showed marked improvement in skin lesions after starting this compound, leading to reduced use of topical treatments.

- Ovarian Cancer : In a pilot trial involving women with relapsed ovarian cancer, treatment with this compound resulted in a significant reduction in tumor marker levels without severe adverse effects .

Eigenschaften

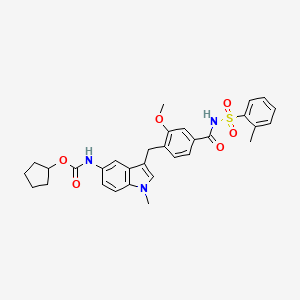

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZWCHGZNKEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023746 | |

| Record name | Zafirlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.62e-04 g/L | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

107753-78-6 | |

| Record name | Zafirlukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zafirlukast [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zafirlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZAFIRLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.